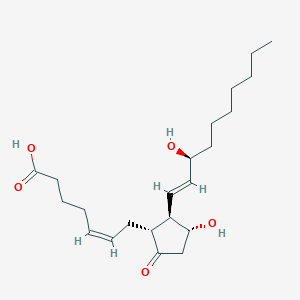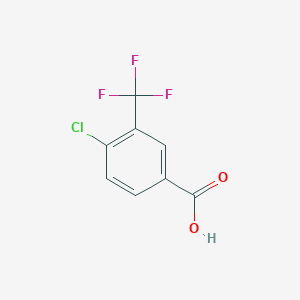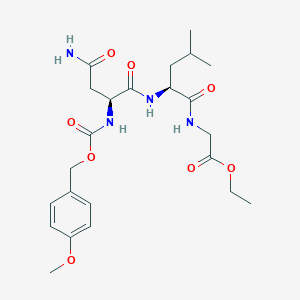
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester, also known as Moc-Asn-Leu-Gly-OEt, is a peptide derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism Of Action
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been shown to induce apoptosis in cancer cells by activating the caspase cascade and promoting mitochondrial dysfunction.
Biochemical And Physiological Effects
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, induce apoptosis in cancer cells, and inhibit the aggregation of amyloid-beta peptides. Additionally, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has several advantages for lab experiments. It is a small peptide derivative, making it easy to synthesize and modify. Additionally, it has been extensively studied for its mechanism of action, making it a well-characterized compound. However, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt also has limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, it has a short half-life in vivo, which can limit its potential use in drug development.
Future Directions
There are several future directions for the study of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt. One potential direction is the development of more soluble derivatives of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt to increase its potential use in assays. Additionally, further studies are needed to determine the potential of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, the development of 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt derivatives with longer half-lives in vivo could increase its potential use in drug development.
Synthesis Methods
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process involves coupling an activated amino acid to the growing peptide chain, followed by deprotection of the N-terminus and repeating the cycle until the desired peptide is obtained. SPPS is a widely used method for peptide synthesis due to its efficiency and flexibility.
Scientific Research Applications
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This compound has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, 4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl esterGly-OEt has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
properties
CAS RN |
133665-58-4 |
|---|---|
Product Name |
4-Methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester |
Molecular Formula |
C23H34N4O8 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-2-[[(2S)-4-amino-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C23H34N4O8/c1-5-34-20(29)12-25-21(30)17(10-14(2)3)26-22(31)18(11-19(24)28)27-23(32)35-13-15-6-8-16(33-4)9-7-15/h6-9,14,17-18H,5,10-13H2,1-4H3,(H2,24,28)(H,25,30)(H,26,31)(H,27,32)/t17-,18-/m0/s1 |
InChI Key |
NIIPWYWCMKNLBB-ROUUACIJSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=C(C=C1)OC |
SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=C(C=C1)OC |
sequence |
NLG |
synonyms |
4-methoxybenzyloxycarbonyl-asparaginyl-leucyl-glycine ethyl ester Moz-Asn-Leu-Gly-OEt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)
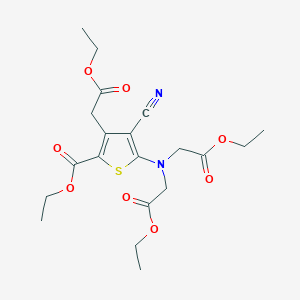
![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)
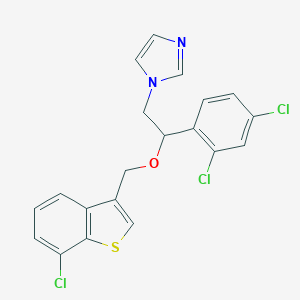
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
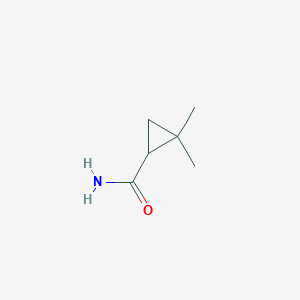
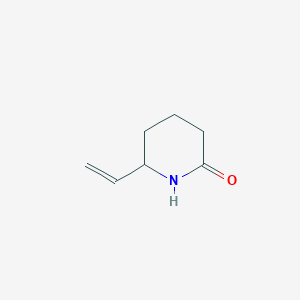
![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)
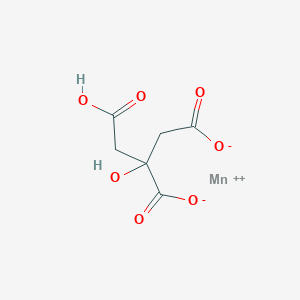
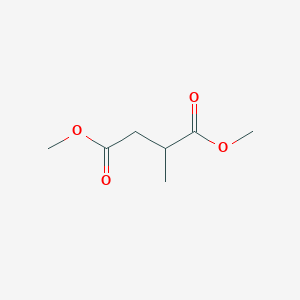
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
